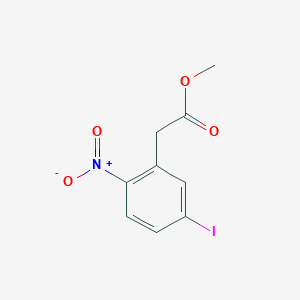

Methyl 2-(5-iodo-2-nitrophenyl)acetate

Description

Methyl 2-(5-iodo-2-nitrophenyl)acetate is a halogenated aromatic ester featuring a nitro group at the 2-position and an iodine atom at the 5-position of the phenyl ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of iodinated and nitro-substituted bioactive molecules. Its structural uniqueness arises from the combination of electron-withdrawing nitro and halogen groups, which influence its reactivity and physicochemical properties. The tert-butyl analog, tert-butyl 2-(5-iodo-2-nitrophenyl)acetate (CAS 502481-69-8), is also notable for its use in specialized synthetic routes .

Properties

Molecular Formula |

C9H8INO4 |

|---|---|

Molecular Weight |

321.07 g/mol |

IUPAC Name |

methyl 2-(5-iodo-2-nitrophenyl)acetate |

InChI |

InChI=1S/C9H8INO4/c1-15-9(12)5-6-4-7(10)2-3-8(6)11(13)14/h2-4H,5H2,1H3 |

InChI Key |

DCPCMTMWJMGZTR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=C(C=CC(=C1)I)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(5-iodo-2-nitrophenyl)acetate typically involves the iodination of a nitrophenylacetic acid derivative. One common method involves the reaction of methyl 2-nitrophenylacetic acid with iodine in the presence of a suitable oxidizing agent. The reaction is carried out in an organic solvent such as toluene, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.

Substitution: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.

Common Reagents and Conditions:

Oxidation: Common reducing agents include hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as thiols or amines can be used.

Coupling Reactions: Boronic acids and palladium catalysts are typically used in Suzuki-Miyaura couplings.

Major Products:

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted phenylacetic acid derivatives.

Coupling: Biaryl compounds with diverse functional groups.

Scientific Research Applications

Methyl 2-(5-iodo-2-nitrophenyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of biologically active compounds.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(5-iodo-2-nitrophenyl)acetate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its effects would depend on the nature of the derivatives formed and their interaction with biological targets. The nitro group can be reduced to an amine, which may interact with enzymes or receptors in biological systems .

Comparison with Similar Compounds

Key Structural Features

The target compound is distinguished by its methyl ester group, nitro substituent, and iodine atom. Below is a comparison with structurally related esters:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents (Position) | Ester Group | Key Differences |

|---|---|---|---|---|---|---|

| Methyl 2-(5-iodo-2-nitrophenyl)acetate | Not explicitly provided | C₉H₈INO₄ | ~333.08* | -NO₂ (2), -I (5) | Methyl | Reference compound |

| tert-Butyl 2-(5-iodo-2-nitrophenyl)acetate | 502481-69-8 | C₁₂H₁₄INO₄ | 363.15 | -NO₂ (2), -I (5) | tert-Butyl | Bulkier ester group |

| Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate | Not explicitly provided | C₁₀H₁₁NO₅ | 225.20 | -NO₂ (5), -OH (2) | Ethyl | Hydroxyl instead of iodine |

| Methyl 2-(5-iodo-2-methylphenyl)acetate | 880134-34-9 | C₁₀H₁₁IO₂ | 290.10 | -CH₃ (2), -I (5) | Methyl | Methyl instead of nitro |

| Methyl 2-[5-methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetate | 1186404-57-8 | C₁₁H₁₁F₃NO₅ | 293.20 | -NO₂ (2), -OCH₃ (5), -CF₃ (4) | Methyl | Methoxy and trifluoromethyl |

*Calculated based on molecular formula.

Structural Insights :

- Iodine vs.

- Nitro Group : The electron-withdrawing nitro group at the 2-position stabilizes the aromatic ring and directs electrophilic substitution reactions .

- Ester Group Variation : tert-Butyl esters (e.g., CAS 502481-69-8) offer steric bulk, which may improve stability in acidic conditions or modulate solubility .

Physicochemical Properties

Solubility and Crystallinity

Molecular Weight and Polarity

- The iodine atom contributes significantly to the molecular weight (~333 vs. ~225 for non-iodinated analogs).

Pharmaceutical Intermediates

- The target compound and its tert-butyl analog are intermediates in synthesizing iodinated pharmaceuticals, leveraging the iodine atom for radiopharmaceutical labeling or halogen bonding .

- Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate is a precursor to 5-nitrobenzofuran-2(3H)-one, a key intermediate in the anticoagulant dronedarone .

Functionalization Potential

- The nitro group in this compound can be reduced to an amine for further derivatization, a pathway less feasible in methoxy-substituted analogs (e.g., CAS 1186404-57-8) .

Biological Activity

Methyl 2-(5-iodo-2-nitrophenyl)acetate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant data.

This compound features a nitrophenyl group, which is known for its reactivity and ability to participate in various biological interactions. The presence of iodine and nitro functional groups enhances its potential as a pharmacologically active agent.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : Similar compounds have been shown to inhibit specific enzymes involved in bacterial signal molecule biosynthesis, disrupting communication and biofilm formation in pathogens like Pseudomonas aeruginosa .

- Reduction Reactions : The nitro group can undergo reduction to form amino derivatives that may interact with various biological molecules, potentially enhancing the compound's antimicrobial properties .

- Antimicrobial Activity : Studies suggest that derivatives of this compound exhibit significant antibacterial and antifungal activities, contributing to their potential therapeutic applications .

Antimicrobial Activity

Recent research has highlighted the antimicrobial efficacy of this compound against various pathogens. The following table summarizes the minimum inhibitory concentration (MIC) values against selected bacterial strains:

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15.62 | Bactericidal |

| Escherichia coli | 62.5 | Bacteriostatic |

| Pseudomonas aeruginosa | 137.43 | Bacteriostatic |

| Candida albicans | 16.69 | Antifungal |

These results indicate that the compound exhibits potent activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria and fungi .

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial properties of this compound in vitro against common pathogens. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 15.62 µg/mL for Staphylococcus aureus, indicating strong bactericidal activity .

- Cytotoxicity Assessment : In assessing cytotoxicity on normal cell lines, the compound showed minimal toxicity, suggesting a favorable therapeutic index for potential clinical applications .

- Structural Activity Relationship (SAR) : Research indicates that modifications to the nitrophenyl moiety can enhance biological activity. For instance, compounds with additional electron-donating groups exhibited improved antimicrobial properties, suggesting that further structural optimization could yield more effective derivatives .

Q & A

Q. What are the key synthetic routes for Methyl 2-(5-iodo-2-nitrophenyl)acetate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nitro group introduction and esterification. For example, nitration of iodophenyl precursors followed by esterification with methyl acetate under acidic catalysis (e.g., H₂SO₄) is a common approach. Optimization includes temperature control (e.g., 0–5°C for nitration to avoid side reactions) and solvent selection (e.g., dichloromethane for esterification to enhance yield). Kinetic modeling, as demonstrated in reactive distillation for methyl acetate production, can guide parameter optimization .

Q. How should spectroscopic characterization (NMR, IR) be performed to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect aromatic proton signals between δ 7.5–8.5 ppm (split due to nitro and iodine substituents) and a methyl ester singlet near δ 3.7 ppm.

- IR : Strong absorption for the nitro group (~1520 cm⁻¹) and ester carbonyl (~1740 cm⁻¹).

- Cross-Validation : Compare with crystallographic data from structurally similar compounds, such as tert-butyl 2-methyl-2-(4-nitrophenyl)acetate, to resolve ambiguities in peak assignments .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Store at 2–8°C under inert atmosphere to prevent degradation .

- Dispose of waste via certified biohazard companies, as recommended for analogous nitroaromatics .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of the nitro and iodine groups in further functionalization?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distribution. For example, the nitro group’s electron-withdrawing effect may direct electrophilic substitution to the iodine-adjacent position. Compare with methyl 2-(2-formylphenyl)acetate’s calculated properties (e.g., polar surface area: 52.32 Ų) to infer solubility and reactivity trends .

Q. What strategies resolve contradictions in reported catalytic efficiencies for cross-coupling reactions involving this compound?

- Methodological Answer :

- Systematic Screening : Vary catalysts (e.g., Pd vs. Cu), ligands, and solvents.

- Data Normalization : Use internal standards (e.g., methyl 2-thienylacetate’s spectroscopic data ) to calibrate reaction yields.

- Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in nitro groups) can track reaction pathways .

Q. How does the crystal packing of this compound influence its solid-state reactivity?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals intermolecular interactions. For example, ethyl 2-(2-hydroxy-5-nitrophenyl)acetate forms O–H⋯O hydrogen-bonded chains along the b-axis, which may stabilize intermediates in solid-state reactions . Apply similar analysis to identify packing motifs affecting photostability or thermal decomposition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.